molecular formula C14H9ClN4S2 B1203214 3-(4-Chlorophenyl)-6-(thiophen-2-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Chlorophenyl)-6-(thiophen-2-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B1203214
M. Wt: 332.8 g/mol
InChI Key: JSEHQJJIJOMWNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-6-(thiophen-2-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolothiadiazole.

Scientific Research Applications

Structural and Chemical Analysis

A study by Gülsüm Gündoğdu et al. (2017) explored the synthesis and structural characterization of similar triazolothiadiazole compounds. They focused on the crystal structures, determined using synchrotron X-ray powder diffraction, revealing significant insights into the molecular arrangement and bonding of such compounds (Gündoğdu et al., 2017).

Antimicrobial Applications

Research by D. H. Purohit et al. (2011) on related 1,3,4-triazolo[3,4-b][1,3,4]thiadiazoles showed significant antimicrobial activity against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Purohit et al., 2011).

Anticonvulsant Activities

A study by Xianqing Deng et al. (2012) on triazolothiadiazole derivatives demonstrated potent anticonvulsant activities in electroshock tests. This indicates their potential use in treating seizure disorders (Deng et al., 2012).

Anticancer Potential

Research by D. Sunil et al. (2010) investigated the anticancer activity of triazolo-thiadiazoles in hepatocellular carcinoma cell lines. These compounds exhibited cytotoxic effects, suggesting their potential as anticancer agents (Sunil et al., 2010).

Synthesis and Biological Activity Studies

A study by Zhijin Fan et al. (2010) on thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]-thiadiazoles reported the synthesis and evaluation of their fungicidal activities. This indicates their potential application in agrochemicals for plant protection (Fan et al., 2010).

properties

Product Name

3-(4-Chlorophenyl)-6-(thiophen-2-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C14H9ClN4S2

Molecular Weight

332.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-6-(thiophen-2-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H9ClN4S2/c15-10-5-3-9(4-6-10)13-16-17-14-19(13)18-12(21-14)8-11-2-1-7-20-11/h1-7H,8H2

InChI Key

JSEHQJJIJOMWNN-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)CC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CSC(=C1)CC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenyl)-6-(thiophen-2-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 2
Reactant of Route 2
3-(4-Chlorophenyl)-6-(thiophen-2-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 3
Reactant of Route 3
3-(4-Chlorophenyl)-6-(thiophen-2-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 4
3-(4-Chlorophenyl)-6-(thiophen-2-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 5
3-(4-Chlorophenyl)-6-(thiophen-2-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 6
Reactant of Route 6
3-(4-Chlorophenyl)-6-(thiophen-2-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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